![molecular formula C26H29N3O3 B2798904 6-ethyl-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one CAS No. 384364-97-0](/img/structure/B2798904.png)
6-ethyl-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-ethyl-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one is a useful research compound. Its molecular formula is C26H29N3O3 and its molecular weight is 431.536. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
6-Ethyl-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one (CAS: 222716-47-4) is a complex organic compound belonging to the class of chromenone derivatives. This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. Its unique structure incorporates a benzimidazole moiety, which is known for its significant pharmacological potential, including anti-cancer and anti-inflammatory properties.
The molecular formula for this compound is C24H25N3O4, with a molecular weight of approximately 419.47 g/mol. Key physical properties include:
Property | Value |
---|---|
Boiling Point | 639.3 ± 65.0 °C |
Density | 1.36 ± 0.1 g/cm³ |
pKa | 6.91 ± 0.20 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The benzimidazole component enhances its affinity for certain biological targets, potentially leading to the inhibition of tumor growth and modulation of inflammatory responses.
Anti-Cancer Activity
Research has demonstrated that compounds similar to this compound exhibit significant anti-cancer properties. For instance, studies have shown that derivatives with similar structures can induce apoptosis in cancer cell lines, such as MCF cells, with IC50 values indicating effective cytotoxicity (e.g., IC50 = 25.72 ± 3.95 μM) .
Anti-inflammatory Properties
The compound also shows potential as an anti-inflammatory agent by inhibiting key inflammatory mediators and pathways. The structural features allow it to interact with cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
Quorum Sensing Inhibition
Recent studies highlight its role as an inhibitor of quorum sensing in Pseudomonas aeruginosa, a significant pathogen in chronic infections. By interfering with the pqs system, this compound can reduce virulence factor production and biofilm formation, enhancing the efficacy of conventional antibiotics .
Study on Cytotoxicity
In a study assessing the cytotoxic effects on A549 adenocarcinoma cells, the compound exhibited promising results, significantly reducing cell viability at higher concentrations . This suggests its potential as an adjunct therapy in cancer treatment.
Evaluation Against Bacterial Infections
A series of experiments evaluated the effectiveness of this compound against Pseudomonas aeruginosa strains. The results indicated that it could reduce pyocyanin production by over 50%, demonstrating its ability to disrupt bacterial communication and virulence .
Aplicaciones Científicas De Investigación
Anti-Cancer Activity
Research indicates that compounds structurally similar to 6-ethyl-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one exhibit potent anti-cancer properties. Specifically, studies have shown that these compounds can inhibit key signaling pathways involved in tumor growth, such as Janus kinases and phosphoinositide 3 kinases. For instance, one study reported that a related compound demonstrated significant cytotoxicity against U87 glioblastoma cell lines with an IC50 value of 45.2±13.0μM .
Anti-inflammatory Properties
The compound's anti-inflammatory potential has also been explored, with findings suggesting it can inhibit cyclooxygenase enzymes (COX). In vitro assays indicated that certain derivatives exhibited IC50 values of 3.11±0.41μM for COX-2 inhibition, showcasing its potential as a therapeutic agent for inflammatory conditions .
Antimicrobial Activity
The benzimidazole moiety in this compound enhances its antimicrobial properties. Preliminary studies suggest that it may effectively combat various bacterial strains, making it a candidate for further exploration in treating infections caused by resistant pathogens .
Synthetic Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include microwave-assisted synthesis to enhance reaction rates and yields while minimizing by-products. Solvents such as ethanol or dimethyl sulfoxide are often employed alongside catalysts to facilitate the formation of the desired product.
Case Studies
Future Research Directions
Continued research is essential to fully elucidate the biological activities and therapeutic applications of 6-ethyl-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-y)-8-((3-methylpiperidin-1-y)methyl)-4H-chromen-4-one. Future studies should focus on:
- In Vivo Studies : To confirm the efficacy and safety profile in living organisms.
- Mechanistic Studies : To understand the detailed mechanisms underlying its biological activities.
- Formulation Development : To explore suitable formulations for enhanced bioavailability and targeted delivery.
Propiedades
IUPAC Name |
6-ethyl-7-hydroxy-3-(1-methylbenzimidazol-2-yl)-8-[(3-methylpiperidin-1-yl)methyl]chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O3/c1-4-17-12-18-24(31)20(26-27-21-9-5-6-10-22(21)28(26)3)15-32-25(18)19(23(17)30)14-29-11-7-8-16(2)13-29/h5-6,9-10,12,15-16,30H,4,7-8,11,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHOBUNKQLLIIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=C1O)CN3CCCC(C3)C)OC=C(C2=O)C4=NC5=CC=CC=C5N4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.